Bis(2-ethylhexyl) terephthalate

Catalog No.
S521377
CAS No.
6422-86-2
M.F
C24H38O4
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) terephthalate

CAS Number

6422-86-2

Product Name

Bis(2-ethylhexyl) terephthalate

IUPAC Name

bis(2-ethylhexyl) benzene-1,4-dicarboxylate

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

RWPICVVBGZBXNA-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC

Solubility

In water, 4.0 mg/L at 20 °C

Synonyms

1,4-DEHT, di-(2-ethylhexyl) terephthalate

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC

Description

The exact mass of the compound Bis(2-ethylhexyl) terephthalate is 390.277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.0 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

Biocompatibility Studies

DEHT, due to its perceived lower toxicity profile compared to traditional phthalate plasticizers, has been explored in scientific research for applications involving potential human contact. Studies have investigated its biocompatibility in various contexts:

  • Medical Devices: Research has examined the use of DEHT in medical devices, such as catheters and tubing, to assess its potential for causing cytotoxicity (cell death) or genotoxicity (DNA damage) []. These studies provide valuable data for the development of safer medical devices.

Material Science Research

DEHT's plasticizing properties make it a relevant material for scientific research in polymer science and engineering. Here are some areas of exploration:

  • Polymer Blends: Studies have investigated the use of DEHT in blending different polymers to improve their flexibility and processability []. This research helps develop new materials with desired properties for various applications.
  • Polymer Degradation: Scientific research explores DEHT's influence on the degradation behavior of polymers. Understanding how DEHT affects a polymer's lifespan is crucial for material selection in different environments [].

Environmental Science Research

DEHT's potential environmental impact is a growing area of scientific research. Studies are examining:

  • Biodegradation: Research is underway to determine the biodegradability of DEHT by microorganisms in various environmental conditions []. This information helps assess its potential environmental persistence.
  • Leaching Behavior: Scientific studies investigate the leaching behavior of DEHT from plasticized materials into the environment. Understanding leaching rates helps assess potential environmental contamination risks [].

Bis(2-ethylhexyl) terephthalate is an organic compound characterized by the formula C6H4(CO2C8H17)2\text{C}_6\text{H}_4(\text{CO}_2\text{C}_8\text{H}_{17})_2. It is a colorless, viscous liquid and serves as a non-phthalate plasticizer, primarily used to enhance the flexibility and durability of polyvinyl chloride (PVC) products. This compound is recognized for its excellent plasticizing properties and is often employed as a safer alternative to traditional phthalate plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP) due to its reduced toxicity profile .

DEHT functions as a plasticizer by interacting with polymer chains, primarily polyvinyl chloride (PVC). The bulky and flexible nature of the DEHT molecule disrupts the tight packing of PVC chains, increasing their mobility and making the final material more flexible.

While considered a safer alternative to phthalate plasticizers, DEHT can exhibit some hazardous properties:

  • Toxicity: DEHT is classified as having low acute toxicity but potential for chronic effects. Studies suggest minimal reproductive or developmental toxicity []. More research is needed to fully understand its long-term health effects.
  • Flammability: DEHT is combustible and can release harmful fumes upon burning.
  • Environmental Impact: Limited data is available on the environmental degradation of DEHT. However, as a non-volatile compound, it has the potential to accumulate in the environment [].

  • Direct Esterification: The reaction between terephthalic acid and 2-ethylhexanol:
    C6H4(COOH)2+2C8H17OHC6H4(CO2C8H17)2+2H2O\text{C}_6\text{H}_4(\text{COOH})_2+2\text{C}_8\text{H}_{17}\text{OH}\rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{C}_8\text{H}_{17})_2+2\text{H}_2\text{O}
  • Transesterification: The reaction of dimethyl terephthalate with 2-ethylhexanol:
    C6H4(COOCH3)2+2C8H17OHC6H4(CO2C8H17)2+2CH3OH\text{C}_6\text{H}_4(\text{COOCH}_3)_2+2\text{C}_8\text{H}_{17}\text{OH}\rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{C}_8\text{H}_{17})_2+2\text{CH}_3\text{OH}

Both methods yield bis(2-ethylhexyl) terephthalate, with the direct esterification being the more common approach .

Research indicates that bis(2-ethylhexyl) terephthalate exhibits a lower toxicity profile compared to traditional phthalates. Studies have shown that it does not possess significant reproductive or developmental toxicity, and it has not demonstrated estrogenic activity in assays conducted on animal models. The compound is generally considered safe for use in consumer products, with no significant health risks identified under normal exposure conditions .

The synthesis methods for bis(2-ethylhexyl) terephthalate include:

  • Direct Esterification: Involves heating terephthalic acid with 2-ethylhexanol in the presence of a catalyst under controlled conditions to promote ester formation.
  • Transesterification: This method utilizes dimethyl terephthalate and 2-ethylhexanol, where methanol is released as a byproduct.
  • Catalyzed Reactions: Recent advancements have introduced catalytic methods using tin catalysts to enhance reaction efficiency, particularly in recycling processes involving waste polyethylene terephthalate .

Bis(2-ethylhexyl) terephthalate is primarily used as a plasticizer in various applications:

  • Polyvinyl Chloride Products: Enhances flexibility and durability.
  • Coatings and Adhesives: Improves performance characteristics.
  • Sealants and Caulks: Provides elasticity and resistance to environmental factors.
  • Automotive

Interaction studies have focused on the environmental impact and bioaccumulation potential of bis(2-ethylhexyl) terephthalate. It has been shown to have low toxicity towards aquatic life, with no significant chronic effects observed in fish or crustaceans at environmentally relevant concentrations. The compound does not readily degrade in the environment but exhibits minimal bioaccumulation potential, making it a favorable choice for sustainable applications .

Several compounds share similar chemical structures or functionalities with bis(2-ethylhexyl) terephthalate. Here are some notable comparisons:

Compound NameStructure TypeToxicity ProfileCommon Uses
Di(2-ethylhexyl) phthalatePhthalate esterHigh toxicityPVC plasticizer
Diisononyl phthalatePhthalate esterModerate toxicityPVC plasticizer
Di-n-octyl phthalatePhthalate esterHigh toxicityPVC plasticizer
Diisononyl cyclohexane dicarboxylateNon-phthalate esterLow toxicityPVC plasticizer
Di-n-octyl adipateNon-phthalate esterLow toxicityFlexible plastics

Uniqueness of Bis(2-ethylhexyl) Terephthalate:
Unlike traditional phthalates, bis(2-ethylhexyl) terephthalate does not exhibit peroxisome proliferation or significant endocrine disruption properties, making it a safer alternative for various applications. Its performance characteristics are comparable to those of conventional phthalates, while its environmental impact is significantly lower .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; PelletsLargeCrystals, Liquid

XLogP3

7.4

Exact Mass

390.277

Boiling Point

383.0 °C
383 °C

Flash Point

238 °C or 460 °F (open cup)

Vapor Density

13.5 (Air = 1)

Density

0.9825 at 20/20 °C

LogP

log Kow = 8.39 (est)

Appearance

Solid powder

Melting Point

-48.0 °C
-48 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4VS908W98L

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 298 of 299 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

2.14X10-5 mm Hg at 25 °C (est)

Other CAS

6422-86-2

Associated Chemicals

Mono(2-ethylhexyl) terephthalate; 155603-50-2

Wikipedia

Diethylhexyl terephthalate

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Plasticisers

Methods of Manufacturing

Produced by transesterification of the dimethyl ester (dimethylterephthalate) with 2-ethylhexanol.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Medical devices
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester: ACTIVE

Dates

Modify: 2023-08-15
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9: Lessmann F, Schütze A, Weiss T, Langsch A, Otter R, Brüning T, Koch HM. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Arch Toxicol. 2016 Jul;90(7):1659-67. doi: 10.1007/s00204-016-1715-x. Epub 2016 Apr 26. PubMed PMID: 27116293.
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